molecular formula C15H19BrN2O5S B8444259 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide

2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide

Cat. No.: B8444259
M. Wt: 419.3 g/mol
InChI Key: RYUGMAJSOIVHMZ-UHFFFAOYSA-N
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Description

2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Dimethylisoxazole Ring: The synthesis begins with the formation of the 3,4-dimethylisoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is attached through sulfonation reactions, typically involving sulfonyl chlorides and amines.

    Incorporation of the Methoxyethoxy Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

    Hydrolysis: Sulfonic acid and amine derivatives.

Scientific Research Applications

2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide moiety.

    Chemical Biology: Utilized in studies involving enzyme inhibition and protein interactions.

    Material Science: Possible applications in the development of novel materials with specific properties.

    Pharmaceutical Research: Investigated for its potential therapeutic effects and drug development.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromine atom and other functional groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-Bromo-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide: Lacks the (2-methoxyethoxy)methyl group, potentially altering its solubility and pharmacokinetic properties.

    N-(3,4-Dimethylisoxazol-5-yl)benzenesulfonamide: Lacks both the bromine atom and the (2-methoxyethoxy)methyl group, resulting in different chemical and biological properties.

Uniqueness

2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide is unique due to the presence of the bromine atom, the dimethylisoxazole ring, and the (2-methoxyethoxy)methyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H19BrN2O5S

Molecular Weight

419.3 g/mol

IUPAC Name

2-bromo-N-(3,4-dimethyl-1,2-oxazol-5-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide

InChI

InChI=1S/C15H19BrN2O5S/c1-11-12(2)17-23-15(11)18(10-22-9-8-21-3)24(19,20)14-7-5-4-6-13(14)16/h4-7H,8-10H2,1-3H3

InChI Key

RYUGMAJSOIVHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)N(COCCOC)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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